molecular formula C17H15NO6 B117043 Avenanthramide-C methyl ester CAS No. 955382-52-2

Avenanthramide-C methyl ester

Cat. No. B117043
CAS RN: 955382-52-2
M. Wt: 329.3 g/mol
InChI Key: IUZHCICFVDHVMC-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avenanthramide-C methyl ester is a biochemical compound that acts as an inhibitor of NF-κB activation . It blocks the phosphorylation of IKK and IκB, which results in the inhibition of the expression and secretion of IL-6, IL-8, and MCP-1 in human aortic endothelial cells .


Molecular Structure Analysis

The molecular formula of Avenanthramide-C methyl ester is C17H15NO6 . The molecular weight is 329.3 . The compound has a crystalline solid formulation .


Chemical Reactions Analysis

Avenanthramide-C methyl ester inhibits NF-κB activation by blocking the phosphorylation of IKK and IκB . This mechanism leads to the dose-dependent inhibition of the expression and secretion of IL-6, IL-8, and MCP-1 in human aortic endothelial cells .


Physical And Chemical Properties Analysis

Avenanthramide-C methyl ester is a crystalline solid . It is soluble in ethanol (~10 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml), and DMSO: PBS (1: 1, pH7.2) (~0.5 mg/ml) . The compound has a predicted melting point of 240.23°C and a predicted boiling point of 673.2°C at 760 mmHg .

Scientific Research Applications

Anti-Inflammatory Agent

Avenanthramide-C methyl ester has been found to have anti-inflammatory properties . It suppresses the secretion of pro-inflammatory cytokines such as interleukin (IL)-6, IL-8 and monocyte chemoattractant protein (MCP)-1 in human aortic endothelial cells .

NF-κB Inhibitor

This compound inhibits NF-κB activation by blocking the phosphorylation of IKK and IκB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Antioxidant Properties

Avenanthramides, including Avenanthramide-C methyl ester, are known for their antioxidant properties . They can neutralize free radicals and reduce oxidative stress, which is beneficial for overall health .

Anticancer Properties

Research indicates that Avenanthramides might have anticancer properties . However, more research is needed to fully understand this potential application .

Hepatoprotective Effects

Avenanthramides have been reported to have hepatoprotective properties . This means they may help protect the liver from damage .

Potential Drug Candidate

Due to its various beneficial properties, Avenanthramide-C methyl ester is considered a promising drug candidate . It has the potential to be used in the development of new therapeutic agents .

Antiatherogenic Effects

Avenanthramides are known to have antiatherogenic effects . This means they may help prevent the formation of atheroma, a condition that can lead to heart disease .

Food Supplement

Given their therapeutic properties, Avenanthramides may offer potential as food supplements . They could be used to enhance the nutritional value of food products .

Safety and Hazards

The safety data sheet for Avenanthramide-C methyl ester indicates that it is for research use only . It is not intended for human or veterinary use .

Future Directions

Avenanthramide-C methyl ester has shown promise in the treatment of Alzheimer’s disease . It has been found to restore impaired plasticity and cognition in Alzheimer’s disease model mice . This suggests potential future directions for the use of Avenanthramide-C methyl ester in the development of treatments for neurodegenerative diseases .

properties

IUPAC Name

methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-24-17(23)12-9-11(19)4-5-13(12)18-16(22)7-3-10-2-6-14(20)15(21)8-10/h2-9,19-21H,1H3,(H,18,22)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZHCICFVDHVMC-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)NC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avenanthramide-C methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avenanthramide-C methyl ester
Reactant of Route 2
Reactant of Route 2
Avenanthramide-C methyl ester
Reactant of Route 3
Reactant of Route 3
Avenanthramide-C methyl ester
Reactant of Route 4
Avenanthramide-C methyl ester
Reactant of Route 5
Avenanthramide-C methyl ester
Reactant of Route 6
Avenanthramide-C methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.